![molecular formula C15H23Cl2NO B1441660 3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1146960-62-4](/img/structure/B1441660.png)
3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride
Overview
Description
Scientific Research Applications
Pharmaceutical Intermediate
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features are conducive to modifications that can lead to the development of new drugs with potential therapeutic applications .
Organic Synthesis
In organic chemistry, this compound can be used to introduce the pyrrolidine moiety into larger molecules. Pyrrolidine rings are present in many natural products and pharmaceuticals, making this compound valuable for constructing complex organic molecules .
Material Science
The tert-butyl group in the compound can act as a protecting group during the synthesis of materials. After the material synthesis is complete, the protecting group can be removed to reveal the functional group necessary for the material’s application .
Catalysis
Catalysts containing pyrrolidine structures are known for their use in asymmetric synthesis. This compound could potentially be used to develop new catalysts that facilitate the production of chiral molecules .
Biological Studies
Pyrrolidine derivatives are often studied for their biological activity. This compound could be used as a starting point for the synthesis of bioactive molecules to study their interaction with biological targets .
Agrochemical Research
The chlorophenoxy group in the compound is structurally similar to certain herbicides. This similarity could be exploited to synthesize new agrochemicals with improved efficacy and safety profiles .
Analytical Chemistry
As a standard or reference compound in analytical chemistry, it can be used to calibrate instruments or validate analytical methods, ensuring accurate measurement of related compounds .
Controlled Environment and Cleanroom Solutions
In controlled environments, such as cleanrooms, this compound could be used in research related to contamination control, possibly as a tracer or a standard for testing contamination levels .
properties
IUPAC Name |
3-[(2-tert-butyl-4-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-15(2,3)13-8-12(16)4-5-14(13)18-10-11-6-7-17-9-11;/h4-5,8,11,17H,6-7,9-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOLHSIUCKOSDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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